2-Amino-3-chloro-2-methylpropanoic acid
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Overview
Description
2-Amino-3-chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H8ClNO2 It is characterized by the presence of an amino group, a chloro group, and a carboxylic acid group attached to a central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloro-2-methylpropanoic acid typically involves the chlorination of 2-amino-2-methylpropanoic acid. One common method includes the reaction of 2-amino-2-methylpropanoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The amino group can be oxidized to form corresponding nitro or imino derivatives, while reduction reactions can convert the carboxylic acid group to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-3-hydroxy-2-methylpropanoic acid or 2-amino-3-alkylamino-2-methylpropanoic acid.
Oxidation Products: Products may include nitro derivatives or imino acids.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Amino-3-chloro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-2-methylpropanoic acid involves its interaction with specific molecular targets. The amino and chloro groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-3-chloropropanoic acid: Similar in structure but lacks the methyl group.
3-Amino-2-methylpropanoic acid: Similar but lacks the chloro group.
2-Amino-2-methylpropanoic acid: Lacks both the chloro and additional carbon chain modifications.
Uniqueness: 2-Amino-3-chloro-2-methylpropanoic acid is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-3-chloro-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-4(6,2-5)3(7)8/h2,6H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEGHGUFYZGXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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